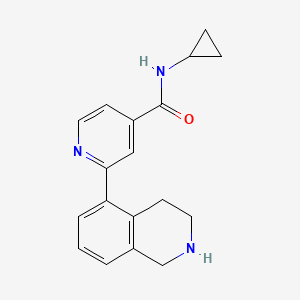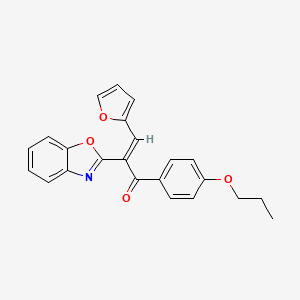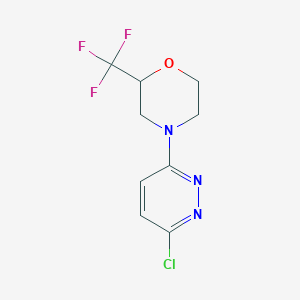![molecular formula C18H12N4O2S B5494989 N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5494989.png)
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide, commonly known as POT-4, is a chemical compound that has been extensively studied for its potential use in treating various diseases. It belongs to the class of compounds known as allosteric modulators, which can enhance or inhibit the activity of certain proteins in the body.
Mécanisme D'action
POT-4 is believed to work by binding to a specific site on the protein it targets, known as the allosteric site. This binding can either enhance or inhibit the activity of the protein, depending on the specific protein and the context in which it is being used.
Biochemical and Physiological Effects
Studies have shown that POT-4 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using POT-4 in lab experiments is that it is relatively easy to synthesize and purify. However, its effects can be highly dependent on the specific protein being targeted, and it may not be effective in all cases.
Orientations Futures
There are several potential future directions for research on POT-4. One area of interest is in developing more potent and selective allosteric modulators, which could have greater therapeutic potential. Another area of interest is in studying the effects of POT-4 on other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is interest in exploring the potential use of POT-4 in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of POT-4 involves the reaction of 2-bromo thiophene with 3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline in the presence of a palladium catalyst. The resulting intermediate is then treated with carboxylic acid to yield POT-4.
Applications De Recherche Scientifique
POT-4 has been studied for its potential use in treating a variety of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of certain proteins in the brain, which can lead to improvements in cognitive function and behavior.
Propriétés
IUPAC Name |
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-17(15-7-3-9-25-15)20-14-6-1-4-12(10-14)16-21-18(24-22-16)13-5-2-8-19-11-13/h1-11H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPQTHMGRGUYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)

![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)

![N~4~-{4-[(diethylamino)sulfonyl]phenyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5494935.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)

![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)